

Introduction: The Strategic Value of CAS 1701568-15-1

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Compound of Interest

Compound Name: *1-bromo-3-ethynyl-2-fluorobenzene*
CAS No.: *1701568-15-1*
Cat. No.: *B1382636*

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1-Bromo-3-ethynyl-2-fluorobenzene is a specialized halogenated aromatic intermediate designed for the precise construction of complex bioactive molecules.^[2] Its structure is defined by a 1,2,3-trisubstituted benzene ring, a motif that is notoriously difficult to access due to steric crowding and directing group conflicts during electrophilic aromatic substitution.^[2]

This compound serves as a "linchpin" scaffold in medicinal chemistry for three key reasons:

- **Orthogonal Reactivity:** The bromine atom (C-Br) and the ethynyl group (C≡C-H) provide two distinct handles for cross-coupling reactions (e.g., Suzuki-Miyaura vs. Sonogashira or CuAAC "Click" chemistry), allowing for the sequential elaboration of the core.^[2]
- **Metabolic Blocking:** The fluorine atom at the 2-position is strategically placed to block metabolic oxidation (P450-mediated hydroxylation) at a typically vulnerable site, thereby enhancing the metabolic stability of the final drug candidate.^[2]
- **Conformational Control:** The steric bulk and electronic repulsion of the central fluorine atom restrict the rotation of adjacent substituents, forcing the molecule into a specific conformation

that can improve binding affinity to protein targets, such as kinases or G-protein coupled receptors (GPCRs).[2]

Physicochemical Properties

The following data characterizes the core properties of CAS 1701568-15-1. These values are critical for determining solubility profiles and reaction conditions.

Property	Value	Context
Chemical Name	1-Bromo-3-ethynyl-2-fluorobenzene	IUPAC nomenclature
CAS Number	1701568-15-1	Unique identifier
Molecular Formula	C ₈ H ₄ BrF	-
Molecular Weight	199.02 g/mol	-
Physical State	Solid (typically off-white to pale yellow)	At room temperature
LogP (Predicted)	~3.0	Moderate lipophilicity; cell-permeable
Boiling Point (Predicted)	~215°C at 760 mmHg	Requires high vacuum for distillation
Solubility	DMSO, DCM, Ethyl Acetate	Poorly soluble in water

Synthetic Methodology

The synthesis of **1-Bromo-3-ethynyl-2-fluorobenzene** is non-trivial due to the symmetry of the starting material and the need for selective mono-substitution.[2] The most robust route employs a statistical Sonogashira coupling followed by deprotection.[2]

Protocol: Selective Synthesis from 1,3-Dibromo-2-fluorobenzene

Objective: To synthesize **1-Bromo-3-ethynyl-2-fluorobenzene** with >95% purity, minimizing the formation of the bis-ethynyl byproduct.

Reaction Scheme:

- Precursor: 1,3-Dibromo-2-fluorobenzene (CAS 103975-44-6).[2]
- Reagent: Trimethylsilylacetylene (TMS-acetylene).[2]
- Catalyst: Pd(PPh₃)₂Cl₂ / CuI.[2]
- Base/Solvent: Triethylamine (Et₃N) / THF.[2]

Step-by-Step Procedure:

- Setup: In a dry, argon-purged round-bottom flask, dissolve 1,3-Dibromo-2-fluorobenzene (1.0 equiv, e.g., 5.0 g) in anhydrous THF (0.2 M concentration).
 - Expert Insight: Using a slight excess of the dibromide (1.2–1.5 equiv) relative to the alkyne can statistically favor the mono-substituted product, though it requires chromatographic separation of the unreacted starting material later.[2]
- Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%). Stir for 5 minutes until the solution is homogeneous.
 - Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[2] Copper(I) iodide acts as a co-catalyst to form the copper acetylide, accelerating the transmetallation step.[2]
- Reagent Addition: Add Triethylamine (3.0 equiv) followed by the dropwise addition of TMS-acetylene (0.9 equiv) over 30 minutes.
 - Critical Control: Slow addition of the alkyne is crucial.[2] High local concentrations of alkyne favor the formation of the bis-substituted byproduct (1,3-bis(TMS-ethynyl)-2-fluorobenzene).[2]
- Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC or LC-MS.[2]

- Endpoint: The reaction is complete when the TMS-acetylene is consumed.[2] Expect a mixture of starting material (excess), mono-product, and trace bis-product.[2]
- Workup: Filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.
- Purification (Intermediate): Purify the TMS-protected intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient). The non-polar starting material elutes first, followed by the desired mono-product.[2]
- Deprotection: Dissolve the purified intermediate in MeOH. Add K_2CO_3 (1.5 equiv) and stir at room temperature for 1 hour.
 - Mechanism:[2][3][4] The labile C-Si bond is cleaved by the methoxide anion generated in situ, releasing the terminal alkyne.[2]
- Final Isolation: Dilute with water, extract with diethyl ether, dry over Na_2SO_4 , and concentrate.

Yield Expectation: 60–75% (over two steps).[2]

Applications in Drug Discovery

CAS 1701568-15-1 is a versatile module for constructing "privileged structures" in medicinal chemistry.[2]

A. Fragment-Based Drug Discovery (FBDD)

The compound serves as a rigid linker.[2] The 1,3-meta substitution pattern provides a specific vector angle ($\sim 120^\circ$) that is distinct from para- (180°) or ortho- (60°) substituted linkers.[2] This geometry is often required to span the distance between a hinge-binding motif and a solvent-exposed pocket in kinase inhibitors.[2]

B. "Click" Chemistry & Bioisosteres

The terminal alkyne is a direct precursor to 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

- Application: The triazole ring acts as a bioisostere for amide bonds, providing similar hydrogen bonding capabilities but with superior metabolic stability and resistance to hydrolysis.[2]

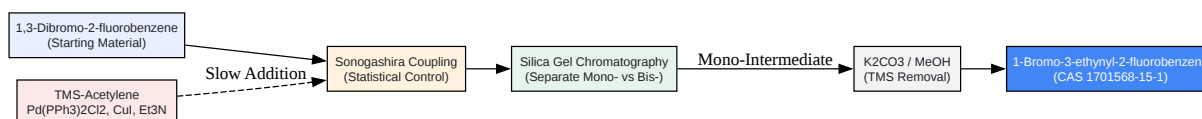
C. Covalent Inhibitors

While the ethynyl group itself is not a Michael acceptor, it can be elaborated into a propiolamide or similar warhead to target cysteine residues (e.g., Cys481 in BTK or Cys12 in KRAS G12C).

[2] The adjacent fluorine atom modulates the electrophilicity of the warhead, tuning its reactivity to avoid off-target toxicity.[2]

Part 3: Visualization & Formatting

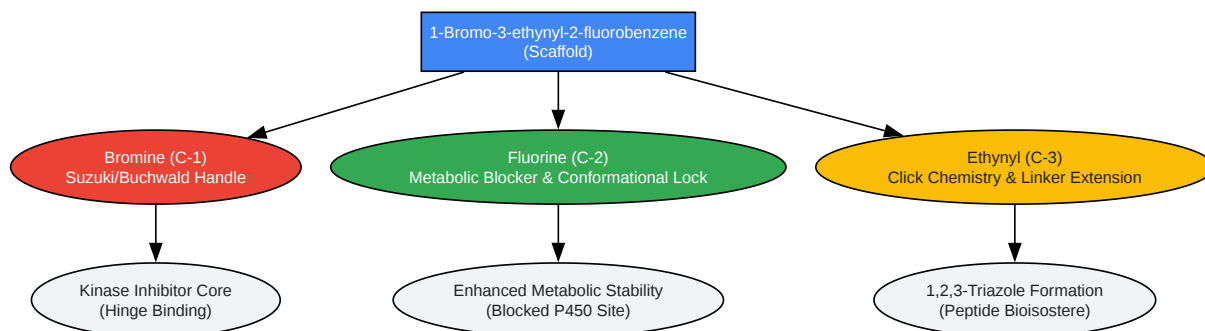
Visual 1: Synthesis Workflow This diagram illustrates the logical flow of the synthesis, highlighting the critical decision points for selectivity.



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Caption: Step-wise synthesis of CAS 1701568-15-1 emphasizing statistical control for mono-substitution.

Visual 2: Strategic Application in Medicinal Chemistry This diagram maps the functional utility of the molecule's three distinct structural features.



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Caption: Structural activity relationship (SAR) map detailing the functional role of each substituent.[2]

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